molecular formula C28H32N2O5 B246900 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine

Cat. No. B246900
M. Wt: 476.6 g/mol
InChI Key: NWOVGXNHJGXVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine, also known as BMB-DPZ, is a piperazine-based compound that has been synthesized for research purposes. This compound has shown potential for use in the field of medicinal chemistry due to its unique structure and properties.

Mechanism of Action

The exact mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine has been shown to have a range of effects on the body, including anti-cancer activity, neuroprotective effects, and anti-inflammatory properties. It has also been shown to inhibit certain enzymes and proteins that play a role in disease development.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its high potency and selectivity for specific receptors, allowing for more targeted research. However, one limitation is the complex synthesis process required to obtain the compound, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine. These include further studies on its anti-cancer activity, potential use in the treatment of neurodegenerative disorders, and investigation of its effects on other enzymes and proteins in the body. Additionally, research on the optimization of the synthesis process and development of analogs may also be explored.

Synthesis Methods

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine involves several steps, including the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with piperazine and the subsequent reaction of the resulting compound with 2,3-dimethoxybenzoyl chloride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. It has been shown to have a high affinity for certain receptors in the body, making it a promising candidate for drug development.

properties

Product Name

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H32N2O5/c1-32-24-13-12-22(18-26(24)35-20-21-8-5-4-6-9-21)19-29-14-16-30(17-15-29)28(31)23-10-7-11-25(33-2)27(23)34-3/h4-13,18H,14-17,19-20H2,1-3H3

InChI Key

NWOVGXNHJGXVNI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OCC4=CC=CC=C4

Origin of Product

United States

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